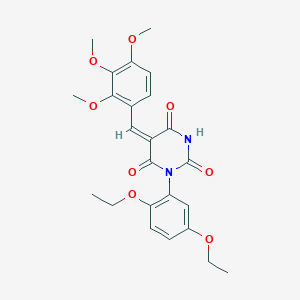
N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
説明
N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as DCPAA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic organic compound that belongs to the family of amides. DCPAA has shown potential in various research applications, including its use as an insecticide, herbicide, and fungicide.
作用機序
The mechanism of action of DCPAA involves the inhibition of acetylcholinesterase (AChE), an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. DCPAA binds to the active site of AChE, preventing the breakdown of acetylcholine and leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation results in overstimulation of the nervous system, leading to paralysis and death in pests and pathogens.
Biochemical and Physiological Effects:
DCPAA has been shown to have potent activity against pests and pathogens, leading to its use as an insecticide, herbicide, and fungicide. However, DCPAA can also have adverse effects on non-target organisms, such as humans and wildlife. The accumulation of acetylcholine in the nervous system can lead to overstimulation, resulting in symptoms such as muscle weakness, tremors, and convulsions. Additionally, DCPAA has been shown to have potential carcinogenic effects, leading to concerns about its safety.
実験室実験の利点と制限
DCPAA has several advantages for use in lab experiments. It is a highly potent compound, making it useful for studying the mechanism of action of AChE inhibitors. Additionally, DCPAA is readily available and relatively inexpensive, making it accessible for a wide range of research applications. However, DCPAA also has several limitations. Its potential toxicity and carcinogenic effects make it difficult to work with, requiring strict safety precautions. Additionally, the use of DCPAA in lab experiments may not accurately reflect its effects in real-world environments.
将来の方向性
DCPAA has shown significant potential in various scientific research applications, and there are several future directions for its study. One area of research is the development of safer and more effective AChE inhibitors for use as insecticides, herbicides, and fungicides. Additionally, DCPAA has shown potential as a therapeutic agent in the treatment of neurodegenerative disorders, and further research is needed to explore this potential. Finally, the synthesis of other organic compounds using DCPAA as a starting material is an area of research that has yet to be fully explored.
科学的研究の応用
DCPAA has shown potential in various scientific research applications. It has been extensively studied as an insecticide, herbicide, and fungicide due to its potent activity against pests and pathogens. DCPAA has also been studied for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DCPAA has been used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-7-11(2)12(3)15(8-10)22-9-16(21)20-14-6-4-5-13(18)17(14)19/h4-8H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQVTYONIZLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4756217.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4756227.png)
![(4-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4756236.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4756244.png)
![N'-(3-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4756253.png)


![N-ethyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4756266.png)
![2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4756267.png)
![ethyl {2,6-dichloro-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4756273.png)

![3-({[4-(3,4-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4756290.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide](/img/structure/B4756297.png)
![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4756320.png)